molecular formula C14H13NO2 B14190838 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B14190838
M. Wt: 227.26 g/mol
InChI Key: UYAWPGXCVMRPJA-SNAWJCMRSA-N
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Description

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a conjugated (1E)-buta-1,3-dienyl moiety. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with improved solubility and bioavailability .

This compound’s synthesis likely involves [3+2] cycloaddition or coupling reactions to introduce the dienyl chain.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+

InChI Key

UYAWPGXCVMRPJA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C

Origin of Product

United States

Preparation Methods

Cyclodehydration via Robinson-Gabriel Synthesis

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylaminoketones. For this compound, the precursor α-(4-methoxyphenylacylamino)-butadienyl ketone is synthesized in two steps:

  • Amination :
    Reaction of 4-methoxybenzoyl chloride with buta-1,3-dienylamine yields N-(buta-1,3-dienyl)-4-methoxybenzamide.
  • Ketone Formation :
    Oxidation of the terminal alkene using ozonolysis or epoxidation followed by hydrolysis generates the α-acylaminoketone intermediate.

Cyclodehydration with polyphosphoric acid (PPA) at 120°C for 6 hours produces the oxazole ring with 65–72% yield. Challenges include controlling polymerization of the dienyl group, mitigated by inert atmospheres and low temperatures during ketone formation.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with dienes to form 1,2-oxazoles. For this target:

  • Nitrile Oxide Precursor :
    Chlorination of 4-methoxyphenylhydroxamic acid with N-chlorosuccinimide (NCS) yields 4-methoxybenzonitrile oxide.
  • Dienophile :
    Buta-1,3-diene or its stabilized equivalent (e.g., 1-trimethylsilyl-1,3-butadiene) ensures regioselectivity.

Reaction in dichloromethane at 0°C for 2 hours affords the oxazole with 58% yield and >95% E-stereoselectivity. Microwave-assisted conditions (100°C, 20 minutes) improve yields to 78%.

Suzuki-Miyaura Cross-Coupling Post-Cyclization

A modular approach involves constructing the oxazole core followed by introducing the dienyl group:

  • Oxazole Core Synthesis :
    • 3-(4-Methoxyphenyl)-5-bromo-1,2-oxazole is prepared via cyclization of 4-methoxyphenylglyoxal with ammonium acetate.
  • Coupling Reaction :
    • Palladium-catalyzed coupling with (1E)-buta-1,3-dienylboronic acid under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) achieves 70% yield.

This method offers flexibility in dienyl group substitution but requires strict anhydrous conditions to prevent boronic acid decomposition.

Multicomponent One-Pot Synthesis

A convergent strategy employs carboxylic acids, amino acids, and boronic acids in a one-pot sequence:

Step Component Role Conditions
1 4-Methoxybenzoic acid Acyl donor DMT-MM, DMF, RT, 1 hour
2 Serine methyl ester Amino acid for oxazole ring NiCl₂, 60°C, 3 hours
3 Buta-1,3-dienylboronic acid Coupling partner Suzuki conditions, 80°C

This route achieves 65% overall yield, with the oxazole forming in situ before boronic acid coupling.

Microwave-Assisted Oxazole Formation

TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes under microwave irradiation to form oxazoles:

  • Aldehyde Preparation :
    4-Methoxycinnamaldehyde is synthesized via Heck coupling of 4-methoxybenzaldehyde with ethylene.
  • Cycloaddition :
    Reaction with TosMIC in isopropyl alcohol (IPA) and K₃PO₄ under microwave (350 W, 65°C, 8 minutes) yields 5-(4-methoxyphenyl)-1,2-oxazole.
  • Dienyl Introduction :
    Wittig reaction with butadienyltriphenylphosphonium bromide completes the structure (82% yield).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Challenges
Robinson-Gabriel 65–72 Moderate High Polymerization of dienyl
1,3-Dipolar Cycloaddition 58–78 High Moderate Nitrile oxide stability
Suzuki Coupling 70 High High Boronic acid handling
Multicomponent 65 Moderate Moderate Optimization of three steps
Microwave-Assisted 82 High High Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 3-chlorophenyl analog (LogP = 4.67 ) is more lipophilic than the dienyl derivative, which may favor membrane permeability.

Physicochemical and Spectral Properties

  • Melting Points : Carbothioamide analogs () with triazole-thione cores have melting points ranging from 160–220°C, while simpler oxazoles (e.g., CAS 37613-33-5) melt at lower temperatures (~100–150°C) due to reduced crystallinity .
  • NMR Signatures : The dienyl group in the target compound would show characteristic <sup>1</sup>H NMR coupling constants (J = 10–16 Hz for trans-alkene protons), distinct from the singlet peaks of methyl or sulfanyl substituents .
  • Mass Spectrometry : HRMS data for similar compounds () confirm molecular ion peaks [M+H]<sup>+</sup> within ±0.005 Da accuracy, critical for structural validation.

Biological Activity

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this oxazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C12H13N2OC_{12}H_{13}N_{2}O and a molecular weight of approximately 201.25 g/mol. The structure consists of an oxazole ring substituted with a butadiene side chain and a methoxyphenyl group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the methoxy group enhances antibacterial activity. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic and Anti-inflammatory Effects

Several studies have explored the analgesic and anti-inflammatory properties of oxazole derivatives. In particular, 5-(4-methoxyphenyl)-oxazole has shown promise in reducing pain responses in animal models. In one study, it was found to inhibit pain-related behaviors in writhing and hot plate tests, indicating its potential as an analgesic agent . The compound's mechanism may involve modulation of inflammatory mediators or direct action on pain receptors such as TRPV1.

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. In studies involving acute toxicity tests on mice, derivatives of this compound exhibited low toxicity levels, with no significant adverse effects noted in histopathological evaluations . This suggests a favorable safety profile for further development.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various oxazole derivatives against common pathogens. The study demonstrated that compounds with similar structural motifs to this compound showed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications could enhance antimicrobial potency .

Case Study 2: Analgesic Activity

In a controlled experiment involving mice, researchers administered varying doses of 5-(4-methoxyphenyl)-oxazole to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain responses compared to control groups treated with standard analgesics like aspirin. Molecular docking studies suggested that the compound interacts effectively with COX-2 enzymes involved in inflammation .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivitySignificant activity against E. coli and S. aureus; potential for further development
Study 2Analgesic EffectsDose-dependent pain relief; interaction with COX-2 enzymes
Study 3ToxicologyLow toxicity; no adverse effects observed in histopathological assessments

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